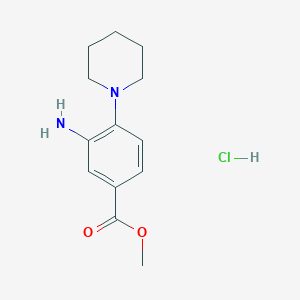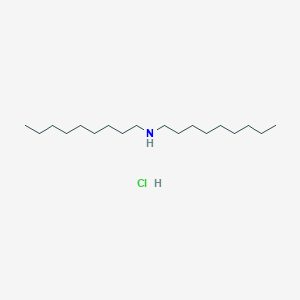
Dinonylamine hydrochloride
Descripción general
Descripción
Dinonylamine hydrochloride is an organic compound with the molecular formula C₁₈H₃₉N·HCl. It is a derivative of dinonylamine, where the amine group is protonated to form the hydrochloride salt. This compound is typically used in various chemical and industrial applications due to its surfactant properties and its role as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dinonylamine hydrochloride can be synthesized through the reaction of dinonylamine with hydrochloric acid. The general reaction is as follows:
C9H19NH2+HCl→C9H19NH3+Cl−
In this reaction, dinonylamine is dissolved in an appropriate solvent, such as ethanol or water, and hydrochloric acid is added dropwise under stirring. The reaction mixture is then allowed to crystallize, and the resulting this compound is filtered and dried.
Industrial Production Methods
On an industrial scale, this compound is produced by a similar method, but with optimized conditions to ensure high yield and purity. The process involves the use of large reactors where dinonylamine and hydrochloric acid are mixed under controlled temperature and pressure conditions. The product is then purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Dinonylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Alkylated or acylated derivatives of this compound.
Oxidation: Oxidized products such as nitroso or nitro compounds.
Reduction: Reduced amine derivatives.
Aplicaciones Científicas De Investigación
Dinonylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants, corrosion inhibitors, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of lubricants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dinonylamine hydrochloride depends on its application. In general, the compound interacts with molecular targets through its amine group, which can form hydrogen bonds or ionic interactions with other molecules. This interaction can alter the properties of the target molecules, leading to the desired chemical or biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Nonylamine: A similar compound with one nonyl group instead of two.
Didecylamine: Similar structure but with decyl groups instead of nonyl groups.
Dihexylamine: Contains hexyl groups instead of nonyl groups.
Uniqueness
Dinonylamine hydrochloride is unique due to its specific chain length and the presence of two nonyl groups, which confer distinct surfactant properties and reactivity compared to other amines. This makes it particularly useful in applications requiring specific hydrophobic and hydrophilic balance.
Propiedades
IUPAC Name |
N-nonylnonan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N.ClH/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2;/h19H,3-18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWJYQJCWFCPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCNCCCCCCCCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


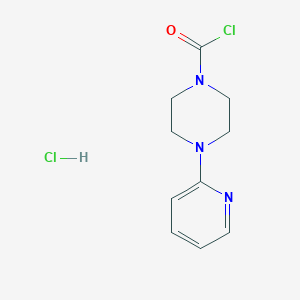
![3-(5-amino-1H-benzo[d]imidazol-2-yl)propanoic acid hydrochloride](/img/structure/B7855054.png)
![[(1S)-1-[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]azanium;chloride](/img/structure/B7855057.png)
![Dimethyl-[2-[[2-(thiophene-2-carbonylamino)benzoyl]amino]ethyl]azanium;chloride](/img/structure/B7855058.png)
![3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propyl-dimethylazanium;chloride](/img/structure/B7855071.png)
![3-[(2-Acetamidobenzoyl)amino]propyl-dimethylazanium;chloride](/img/structure/B7855083.png)
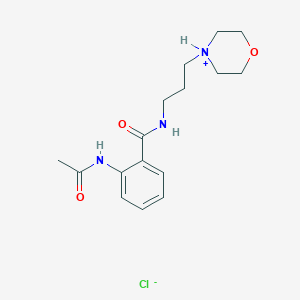
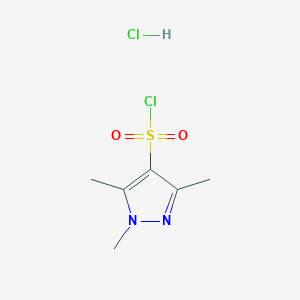
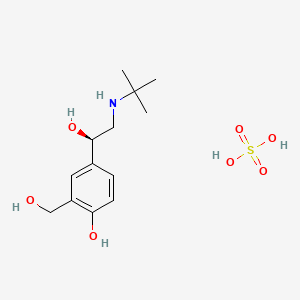
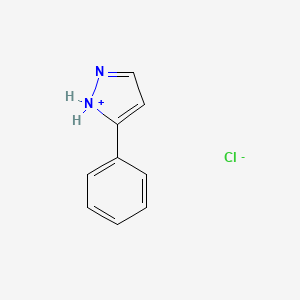
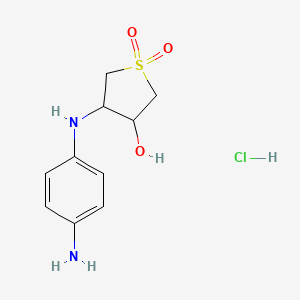
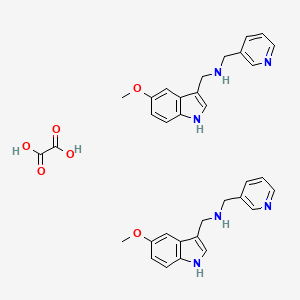
![3-(4-aminopiperidin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one dihydrochloride](/img/structure/B7855148.png)
